HDMBOA-Glc
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Overview
Description
HDMBOA-Glc is a natural product found in Zea mays and Triticum aestivum with data available.
Scientific Research Applications
Induced Accumulation and Biological Role
HDMBOA-Glc is a compound induced in maize leaves by various treatments, including CuCl2, chitopentaose, penta-N-acetylchitopentaose, or jasmonic acid. This accumulation is associated with a decrease in DIMBOA-Glc levels. The induction process involves conversion through methylation, with jasmonic acid playing a pivotal role as a signal transducer. Notably, the accumulation of this compound can be suppressed by certain inhibitors, illustrating a complex interplay in its biosynthesis and regulation (Oikawa et al., 2001).
Role in Aphid Resistance
This compound levels in maize have been linked to aphid resistance. High levels of this compound, along with low levels of DIMBOA-Glc, contribute to plant aphid defense through toxicity and reduced callose deposition, a defense response. This variation in this compound production is attributed to a transposon insertion that impacts O-methyltransferases, highlighting the genetic basis of natural variation in plant defense mechanisms against herbivory (Meihls et al., 2013).
Impact on Plant Development and Defense
The content of this compound varies with plant age and organ, impacting its role in plant resistance to pests like aphids. It's most prominent in roots and older leaves, suggesting a dynamic role in the plant's lifecycle. Additionally, its presence in maize influences the survival and fecundity of pests like Metopolophium dirhodum, indicating its importance in plant defense strategies (Cambier et al., 2000; Cambier et al., 2001).
Response to Biotic Stresses
Biotic stresses, such as fungal infection or insect feeding, lead to increased levels of this compound in maize leaves. This response is part of a broader ecological relevance, where the conversion of DIMBOA-Glc into this compound plays a vital role in plant defense, showcasing the compound's significance in the plant's adaptive response mechanisms (Oikawa et al., 2004).
Implications for Plant Toxin Management
Herbivores like the western corn rootworm can accumulate and manage plant toxins such as this compound for their protection against predators and pathogens. This ability illustrates the intricate relationships at multiple trophic levels, revealing the compound's role beyond the plant itself and its implications for agricultural pest management (Robert et al., 2017).
Genetic Basis of this compound Production
Studies have shown that specific genes and genetic variations, like the transposon insertion in maize lines, significantly influence this compound production. This genetic control underscores the compound's importance in plant defense and the potential for targeted breeding or genetic modification to enhance crop resistance to pests (Li et al., 2018; Mijares et al., 2013).
Properties
CAS No. |
113565-33-6 |
---|---|
Molecular Formula |
C16H21NO10 |
Molecular Weight |
387.34 g/mol |
IUPAC Name |
4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3 |
InChI Key |
UOASSFRPBORTCT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
melting_point |
143-145°C |
physical_description |
Solid |
Synonyms |
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside HDMBOA-Glc |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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